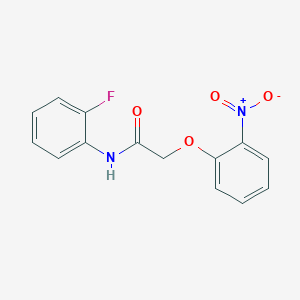

![molecular formula C18H14N4O B5566725 6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Recent studies have focused on the synthesis, crystal structure characterization, and theoretical analysis of triazolo[4,3-b]pyridazine derivatives. These compounds have shown considerable biological properties, such as anti-tumor and anti-inflammatory activity. Advanced techniques including NMR, IR, and mass spectral studies, complemented by single crystal X-ray diffraction, have been employed for structural confirmation. Density Functional Theory (DFT) calculations have furthered understanding of their molecular properties, revealing insights into HOMO-LUMO energy levels and intermolecular interactions, crucial for their biological efficacy (Sallam et al., 2021).

Pharmacological Activities

Cardiovascular Agents

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which share a core structure with 6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, have been explored for their coronary vasodilating and antihypertensive activities. Such compounds have potential as cardiovascular agents, with certain derivatives showing significant potency in preclinical models (Sato et al., 1980).

Anxiolytic Activity

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for anxiolytic activity. These studies have identified new compounds that inhibit [3H]diazepam binding, suggesting their potential use in anxiety treatment (Albright et al., 1981).

Antiviral Activity

Novel triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against hepatitis A virus, highlighting their potential as antiviral agents. This research underscores the versatility of triazolo[4,3-b]pyridazine derivatives in medicinal chemistry (Shamroukh & Ali, 2008).

Antidiabetic Drugs

The evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials reveals their promise as anti-diabetic medications. These findings support the development of novel therapeutic agents for diabetes management, showcasing the broad potential of triazolo[4,3-b]pyridazine derivatives in treating chronic conditions (Bindu et al., 2019).

Agrochemical Applications

Pyridazine derivatives, including those related to 6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, have found applications in the agricultural sector as well. Their use ranges from molluscicidal and insecticidal to herbicidal activities and plant growth regulation, demonstrating the compound's versatility beyond pharmaceutical applications (Sallam et al., 2022).

Propriétés

IUPAC Name |

3-methyl-6-(4-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-13-19-20-17-11-12-18(21-22(13)17)23-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOYVJOQVRWZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)OC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(4-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)

![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)